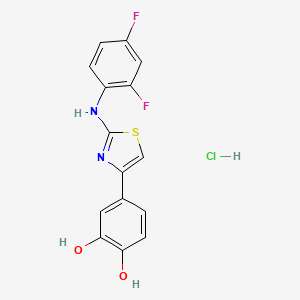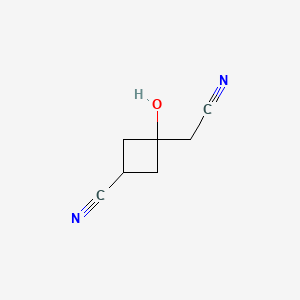
3-(Cyanomethyl)-3-hydroxycyclobutanecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyanomethyl)-3-hydroxycyclobutane-1-carbonitrile is an organic compound characterized by a cyclobutane ring substituted with a cyanomethyl group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyanomethyl)-3-hydroxycyclobutane-1-carbonitrile can be achieved through several methods. One common approach involves the cyanomethylation of cyclobutane derivatives. For instance, the reaction of cyclobutanone with cyanomethyl anion transfer reagents under basic conditions can yield the desired product . Another method involves the radical cyanomethylation of cyclobutane derivatives using vinyl azide reagents .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale cyanomethylation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the efficient production of 3-(Cyanomethyl)-3-hydroxycyclobutane-1-carbonitrile.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Cyanomethyl)-3-hydroxycyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of 3-(Cyanomethyl)-3-oxocyclobutane-1-carbonitrile.
Reduction: Formation of 3-(Cyanomethyl)-3-hydroxycyclobutane-1-amine.
Substitution: Formation of various substituted cyclobutane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Cyanomethyl)-3-hydroxycyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(Cyanomethyl)-3-hydroxycyclobutane-1-carbonitrile involves its reactive functional groups. The cyanomethyl group can participate in nucleophilic addition reactions, while the hydroxyl group can undergo various transformations. These reactions can modulate the activity of molecular targets and pathways, making the compound useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Cyanomethyl)-3-hydroxycyclopentane-1-carbonitrile
- 3-(Cyanomethyl)-3-hydroxycyclohexane-1-carbonitrile
- 3-(Cyanomethyl)-3-hydroxycycloheptane-1-carbonitrile
Uniqueness
3-(Cyanomethyl)-3-hydroxycyclobutane-1-carbonitrile is unique due to its four-membered cyclobutane ring, which imparts distinct chemical and physical properties compared to its higher homologs. The strain in the cyclobutane ring can influence its reactivity and stability, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C7H8N2O |
|---|---|
Poids moléculaire |
136.15 g/mol |
Nom IUPAC |
3-(cyanomethyl)-3-hydroxycyclobutane-1-carbonitrile |
InChI |
InChI=1S/C7H8N2O/c8-2-1-7(10)3-6(4-7)5-9/h6,10H,1,3-4H2 |
Clé InChI |
UVDQEADUFMPXDZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(CC#N)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 2-((4R,6S)-6-((S)-8-fluoro-4-isopropyl-2-(N-methylmethylsulfonamido)-5,6-dihydrobenzo[h]quinazolin-6-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate](/img/structure/B14885689.png)
![4-chloro-N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B14885696.png)
![4-(3-Bromopyrazolo[1,5-a]pyridin-4-yl)-2-methylbut-3-yn-2-ol](/img/structure/B14885697.png)
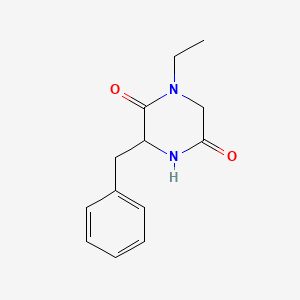

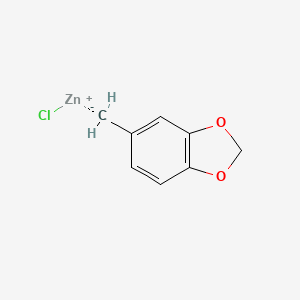
![(R)-1-((S)-1-Acryloylpiperidin-3-yl)-4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine 1-oxide](/img/structure/B14885720.png)
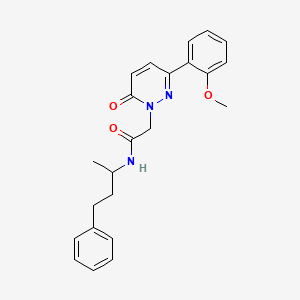
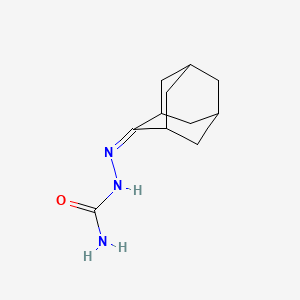
![2-Amino-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14885743.png)
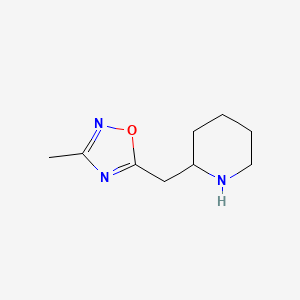
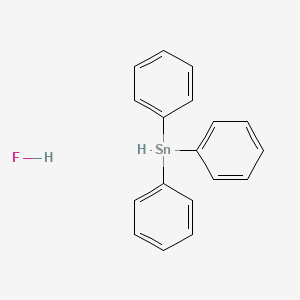
![3-[(Furan-2-ylmethoxy)methyl]phenylZinc bromide](/img/structure/B14885759.png)
